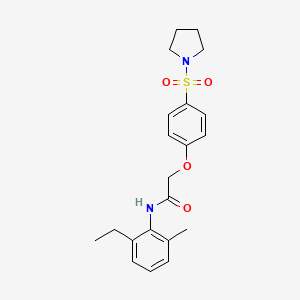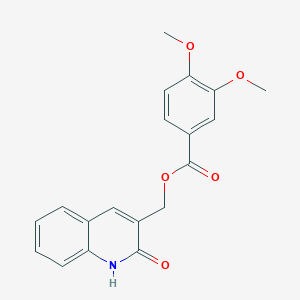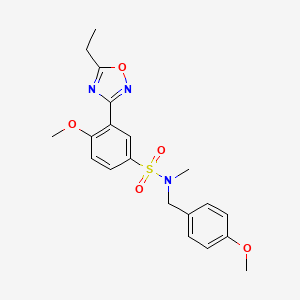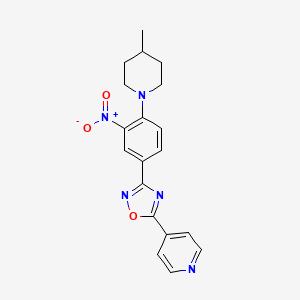
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic effects. EMA401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potential therapeutic effects in a variety of conditions, including chronic pain, neuropathic pain, and osteoarthritis. In preclinical studies, this compound has been found to reduce pain behavior and improve functional outcomes in animal models of these conditions.
作用機序
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as an antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the AT2R, this compound may reduce inflammation and pain, as well as improve blood flow to affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increasing the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the activity of pain-sensing neurons in the dorsal root ganglia, which may contribute to its analgesic effects.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for the AT2R and its ability to reduce pain behavior in animal models. However, there are also limitations to its use, such as the need for careful dosing and potential off-target effects on other receptors.
将来の方向性
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of research is the exploration of its potential therapeutic effects in other conditions, such as inflammatory bowel disease or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other biological pathways.
合成法
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. The final product is obtained through purification and crystallization.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-17-8-6-7-16(2)21(17)22-20(24)15-27-18-9-11-19(12-10-18)28(25,26)23-13-4-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJNGFXFXVUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)





